Computed Lipophilicity Advantage: XLogP3 of the 6‑Membered Oxane Core vs. 5‑Membered Oxolane Analogue
The target compound contains a six‑membered tetrahydropyran ring, whereas the closest five‑membered analogue (3‑[(benzylamino)methyl]‑2‑methyloxolan‑3‑ol, CAS 1695402‑54‑0) possesses a tetrahydrofuran core. PubChem‑computed XLogP3‑AA for the five‑membered analogue is 0.9 [1]; the target compound, carrying one additional ring‑methylene (CH₂), is expected to show an XLogP3 increment of approximately +0.4 to +0.7 units based on group‑contribution rules, moving its predicted logP into the 1.3‑1.6 range. This shift alters the projected permeability and nonspecific protein binding in drug‑discovery settings.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 estimated ~1.3‑1.6 (based on group‑contribution + CH₂ increment vs. 5‑membered analogue) |
| Comparator Or Baseline | 3‑[(Benzylamino)methyl]‑2‑methyloxolan‑3‑ol: XLogP3‑AA = 0.9 (PubChem CID 86812318) |
| Quantified Difference | Estimated increase of 0.4‑0.7 log units (descriptor‑level inference) |
| Conditions | Computed descriptor dataset (PubChem); experimental LogP not reported for either compound. |
Why This Matters
Even a 0.5 log unit difference in predicted LogP can shift a compound across key Lipinski boundaries and alter its absorption‑class category, which is critical when selecting a building block for lead‑optimisation campaigns.
- [1] PubChem. XLogP3‑AA computed descriptor for 3‑[(benzylamino)methyl]‑2‑methyloxolan‑3‑ol. PubChem CID 86812318. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/86812318 (Accessed 28 Apr 2026). View Source
